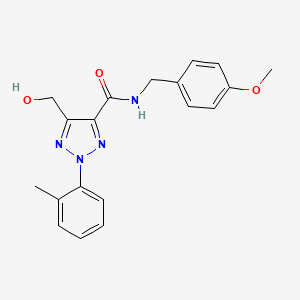
N-(2-hydroxyethyl)-N~2~-quinazolin-4-ylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-HYDROXYETHYL)-2-[(QUINAZOLIN-4-YL)AMINO]ACETAMIDE: is a synthetic organic compound that features a quinazoline moiety linked to an aminoacetamide group via a hydroxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-HYDROXYETHYL)-2-[(QUINAZOLIN-4-YL)AMINO]ACETAMIDE typically involves the following steps:
Formation of Quinazoline Derivative: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Amination: The quinazoline derivative is then subjected to amination reactions to introduce the amino group at the 4-position.
Hydroxyethylation: The aminoquinazoline is reacted with ethylene oxide or similar reagents to introduce the hydroxyethyl group.
Acetamidation: Finally, the hydroxyethylated aminoquinazoline is reacted with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of N-(2-HYDROXYETHYL)-2-[(QUINAZOLIN-4-YL)AMINO]ACETAMIDE may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of N-(2-OXOETHYL)-2-[(QUINAZOLIN-4-YL)AMINO]ACETAMIDE.
Reduction: Formation of N-(2-HYDROXYETHYL)-2-[(DIHYDROQUINAZOLIN-4-YL)AMINO]ACETAMIDE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-HYDROXYETHYL)-2-[(QUINAZOLIN-4-YL)AMINO]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: Used in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-HYDROXYETHYL)-2-[(QUINAZOLIN-4-YL)AMINO]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. This can lead to the modulation of various biological processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-HYDROXYETHYL)-2-[(QUINAZOLIN-4-YL)AMINO]PROPIONAMIDE: Similar structure but with a propionamide group instead of an acetamide group.
N-(2-HYDROXYETHYL)-2-[(QUINAZOLIN-4-YL)AMINO]BUTYRAMIDE: Similar structure but with a butyramide group instead of an acetamide group.
Uniqueness
N-(2-HYDROXYETHYL)-2-[(QUINAZOLIN-4-YL)AMINO]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl chain and the acetamide group allows for specific interactions with molecular targets, potentially leading to unique therapeutic effects.
Properties
Molecular Formula |
C12H14N4O2 |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-2-(quinazolin-4-ylamino)acetamide |
InChI |
InChI=1S/C12H14N4O2/c17-6-5-13-11(18)7-14-12-9-3-1-2-4-10(9)15-8-16-12/h1-4,8,17H,5-7H2,(H,13,18)(H,14,15,16) |
InChI Key |
SQVGIJKMOXONNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11386495.png)
![2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide](/img/structure/B11386497.png)
![6-ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11386499.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B11386507.png)
![1',5,5'-trimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11386509.png)
![N-(4-methoxyphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide](/img/structure/B11386525.png)

![6-(4-Methoxyphenyl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11386552.png)

![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11386556.png)
![Ethyl 2-({[1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11386562.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-furylmethyl)propanamide](/img/structure/B11386571.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386574.png)
![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B11386576.png)
